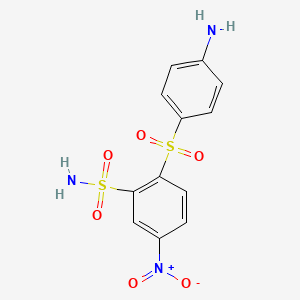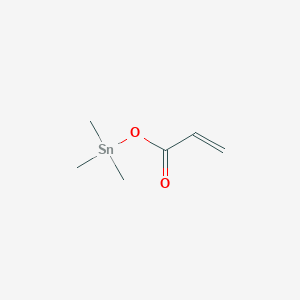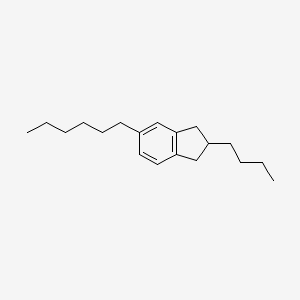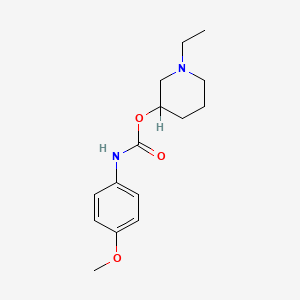
p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, making it a valuable building block in organic synthesis and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester typically involves the reaction of p-Methoxycarbanilic acid with N-ethyl-3-piperidinol. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry: The compound is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .
Comparaison Avec Des Composés Similaires
- p-Methoxycarbanilic acid, N-methyl-3-piperidinyl ester
- p-Methoxycarbanilic acid, N-propyl-3-piperidinyl ester
- p-Methoxycarbanilic acid, N-butyl-3-piperidinyl ester
Comparison: Compared to its similar compounds, p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester may exhibit unique properties due to the presence of the ethyl group. This structural difference can influence its reactivity, stability, and biological activity, making it a distinct compound with specific applications .
Propriétés
Numéro CAS |
33531-51-0 |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
(1-ethylpiperidin-3-yl) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-3-17-10-4-5-14(11-17)20-15(18)16-12-6-8-13(19-2)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3,(H,16,18) |
Clé InChI |
PWKLWQJZGQYOAQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

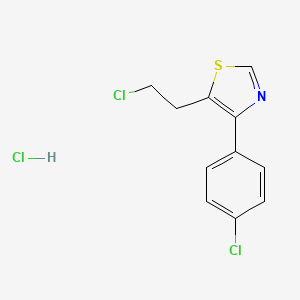
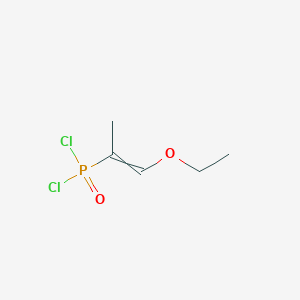
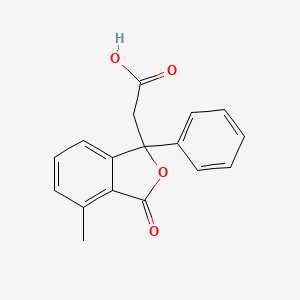

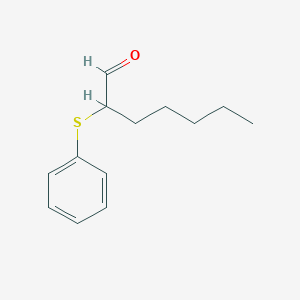
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

